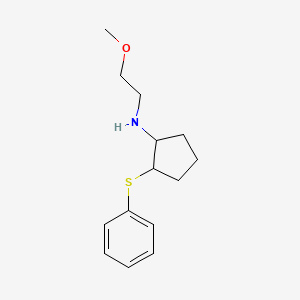![molecular formula C19H13NO3S2 B12599773 5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione CAS No. 650635-78-2](/img/structure/B12599773.png)
5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a naphthyl sulfanyl group, and a benzothiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Naphthyl Sulfanyl Group: The naphthyl sulfanyl group can be introduced by reacting the benzothiazole derivative with naphthalen-2-thiol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the dione using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione to diols or other reduced forms.
Substitution: The methoxy and naphthyl sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy and naphthyl sulfanyl groups, resulting in different chemical and biological properties.
6-Methoxybenzothiazole: Contains a methoxy group but lacks the naphthyl sulfanyl group.
2-Methyl-6-naphthylbenzothiazole: Contains a naphthyl group but lacks the methoxy group.
Uniqueness
5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione is unique due to the presence of both methoxy and naphthyl sulfanyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups in the benzothiazole core enhances its versatility and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
650635-78-2 |
|---|---|
Formule moléculaire |
C19H13NO3S2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-6-naphthalen-2-ylsulfanyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C19H13NO3S2/c1-10-20-14-15(21)17(23-2)19(16(22)18(14)24-10)25-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 |
Clé InChI |
DBFKNMBDLPQKAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C(=O)C(=C(C2=O)OC)SC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)


![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
